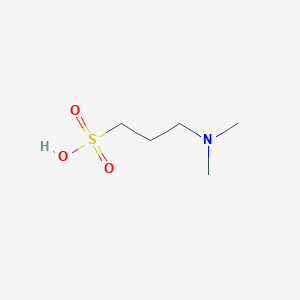![molecular formula C12H23NO5 B15124556 (2S,3S,4aR,8R,8aR)-Octahydro-2,3-dimethoxy-2,3-dimethyl-1,4-dioxino[2,3-c]pyridine-8-methanol](/img/structure/B15124556.png)
(2S,3S,4aR,8R,8aR)-Octahydro-2,3-dimethoxy-2,3-dimethyl-1,4-dioxino[2,3-c]pyridine-8-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S,4aR,8R,8aR)-Octahydro-2,3-dimethoxy-2,3-dimethyl-1,4-dioxino[2,3-c]pyridine-8-methanol is a complex organic compound with a unique structure that includes multiple chiral centers and functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4aR,8R,8aR)-Octahydro-2,3-dimethoxy-2,3-dimethyl-1,4-dioxino[2,3-c]pyridine-8-methanol typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of the dioxin ring and the introduction of methoxy and methyl groups under controlled conditions. Specific reagents and catalysts are used to ensure the correct stereochemistry at each chiral center.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3S,4aR,8R,8aR)-Octahydro-2,3-dimethoxy-2,3-dimethyl-1,4-dioxino[2,3-c]pyridine-8-methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2S,3S,4aR,8R,8aR)-Octahydro-2,3-dimethoxy-2,3-dimethyl-1,4-dioxino[2,3-c]pyridine-8-methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds.
Biology
In biological research, this compound can be used to study the effects of specific functional groups on biological activity. Its multiple chiral centers make it an interesting subject for studying stereochemistry and its impact on biological interactions.
Medicine
In medicinal chemistry, this compound has potential applications as a lead compound for the development of new drugs. Its structure can be modified to enhance its pharmacological properties, such as increasing its potency or reducing its toxicity.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas like polymer chemistry and materials science.
Wirkmechanismus
The mechanism of action of (2S,3S,4aR,8R,8aR)-Octahydro-2,3-dimethoxy-2,3-dimethyl-1,4-dioxino[2,3-c]pyridine-8-methanol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its binding to these targets, leading to changes in their activity and subsequent biological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S,4aR,8R,8aR)-2-(3-Hydroxy-4-methoxyphenyl)-4,7-dimethyl-3,4,4a,5,8,8a-hexahydro-2H-chromene-4,8-diol
- (2R,4aR,7R,8aR)-4,7-dimethyl-2-(thiophen-2-yl)octahydro-2H-chromen-4-ol
Uniqueness
Compared to similar compounds, (2S,3S,4aR,8R,8aR)-Octahydro-2,3-dimethoxy-2,3-dimethyl-1,4-dioxino[2,3-c]pyridine-8-methanol stands out due to its specific combination of functional groups and chiral centers. This unique structure gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
(2,3-dimethoxy-2,3-dimethyl-4a,5,6,7,8,8a-hexahydro-[1,4]dioxino[2,3-c]pyridin-8-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO5/c1-11(15-3)12(2,16-4)18-10-8(7-14)5-13-6-9(10)17-11/h8-10,13-14H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTYPGPLIYRPER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC2C(CNCC2O1)CO)(C)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
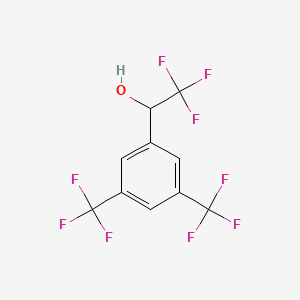
![2-(1-azabicyclo[2.2.2]octan-3-yl)-5,6-dihydro-4H-benzo[de]isoquinolin-1-one;hydrochloride](/img/structure/B15124495.png)
![5'-o-(4,4-Dimethoxytrityl)-2'-o-[(tert-butyl)dimethylsilyl]-N-[[4-(tert-butyl)phenoxy]acetyl]cytidine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite](/img/structure/B15124497.png)
![9-Benzyl-9-azabicyclo[5.3.1]undecan-11-amine](/img/structure/B15124498.png)
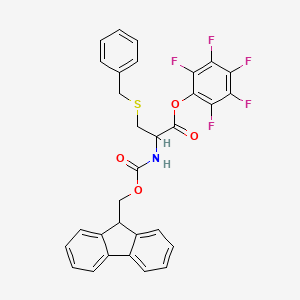

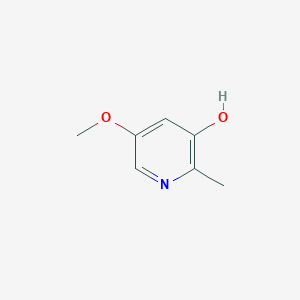
![Ethyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B15124522.png)
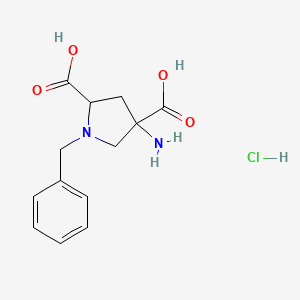
![Tert-butyl 7-acetamido-8-acetyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate](/img/structure/B15124536.png)
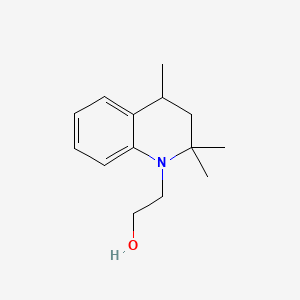
![2-[4-(Trifluoromethoxy)phenyl]morpholine HCl](/img/structure/B15124548.png)

